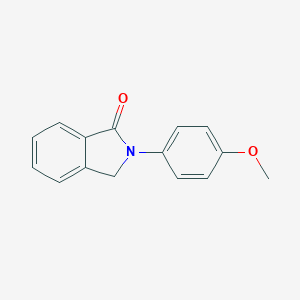

2-(4-Methoxyphenyl)isoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRJQBSQFTGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356704 | |

| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4778-82-9 | |

| Record name | 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Chemical Transformations of 2 4 Methoxyphenyl Isoindolin 1 One and Its Isoindolinone Analogues

Electrophilic and Nucleophilic Reactions at the Isoindolinone Core

The isoindolinone core possesses both electrophilic and nucleophilic sites, allowing for a range of chemical transformations. The carbonyl carbon of the lactam is susceptible to nucleophilic attack, while the C3 position can be rendered nucleophilic for reactions with electrophiles.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl group in the lactam ring is a key site for nucleophilic attack. libretexts.orgyoutube.com This reactivity is fundamental to ring-opening reactions and other transformations of the lactam moiety. The polarization of the C=O bond makes the carbon atom electron-deficient and thus a target for various nucleophiles. libretexts.org The outcome of such an attack can range from the formation of a tetrahedral intermediate to the complete cleavage of the lactam ring, depending on the nature of the nucleophile and the reaction conditions. youtube.com

Electrophilic Substitution at the C3 Position: The C3 position of the isoindolinone ring, being adjacent to the nitrogen atom and the aromatic ring, can be deprotonated to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles, enabling the introduction of substituents at this position. This strategy is a common method for the synthesis of 3-substituted isoindolinones. beilstein-journals.org For instance, lithiation of N-benzyl-N,N-dimethylureas followed by reaction with electrophiles leads to the formation of 3-substituted isoindolin-1-ones in high yields. beilstein-journals.org

The reactivity of the isoindolinone core can be further understood by considering the resonance structures that delocalize the lone pair of electrons on the nitrogen atom, influencing the nucleophilicity of the C3 position. nih.gov

Derivatization and Functional Group Interconversions on the Aromatic Rings

The aromatic rings of 2-(4-methoxyphenyl)isoindolin-1-one provide ample opportunities for derivatization and functional group interconversions, allowing for the synthesis of a wide array of analogues with diverse properties.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolinone core and the N-aryl substituent are susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. For instance, the methoxy (B1213986) group on the N-phenyl ring is an ortho-, para-directing group, influencing the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the aromatic rings. These reactions often involve the use of pre-functionalized starting materials, such as halogenated isoindolinones, which can be coupled with various partners like boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). For example, a Suzuki coupling reaction has been successfully employed in the synthesis of 2-(4-methoxyphenyl)-2-cyclohexen-1-one. orgsyn.org

Functional Group Interconversions: Standard functional group interconversions can be applied to modify substituents on the aromatic rings. vanderbilt.edu For example, a nitro group can be reduced to an amino group, which can then be further functionalized. Similarly, a methoxy group can be cleaved to a hydroxyl group, providing a handle for further reactions. These transformations are essential for creating a library of compounds with varied electronic and steric properties.

Research has shown that N-arylindoles can be prepared through intermolecular nucleophilic aromatic substitution, typically involving the reaction of an aryl fluoride (B91410) with an indole (B1671886) in the presence of a base. mdpi.com

Transformations Involving the Lactam Moiety

The lactam moiety is a key functional group in the isoindolinone scaffold, and its transformation can lead to a variety of interesting and useful molecules.

Ring-Opening Reactions: The lactam ring can be opened under both acidic and basic conditions. For instance, the reaction of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide undergoes a ring transformation in aqueous amine buffers. nih.gov The mechanism involves a rate-limiting proton abstraction from a tetrahedral intermediate, leading to the ring-opened product. nih.gov This type of transformation highlights the susceptibility of the lactam to nucleophilic attack and subsequent rearrangement.

Reduction of the Carbonyl Group: The lactam carbonyl can be reduced to a methylene (B1212753) group, converting the isoindolinone to the corresponding isoindoline. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The resulting isoindolines are themselves an important class of compounds with various biological activities. acs.org

Oxidative Ring Opening: In some cases, the isoindolinone ring can undergo oxidative ring opening. For example, the reaction of 11H-isoindolo[2,1-a]quinazoline-5-one with a methylating agent in the presence of air can lead to the formation of a ring-opened ester, methyl 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)benzoate, as a side product. tubitak.gov.trresearchgate.net

The table below summarizes some key transformations of the isoindolinone lactam moiety.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Ring Opening | Aqueous amine buffers | Ring-opened thiazolidinone derivative | nih.gov |

| Reduction | Lithium aluminum hydride | Isoindoline | acs.org |

| Oxidative Ring Opening | Methylating agent, air | Ring-opened ester | tubitak.gov.trresearchgate.net |

Stereoselective Reactions for Chiral Isoindolinone Derivatives

The development of stereoselective methods for the synthesis of chiral isoindolinones is of great importance due to the often-enhanced biological activity of single enantiomers. chim.itnih.gov

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted isoindolinones. rsc.orgmdpi.com For example, bifunctional thiourea-cinchona catalysts have been shown to be effective in the tandem aldol-cyclization-rearrangement reaction of malonates with 2-cyanobenzaldehyde (B126161), affording 3-substituted isoindolinones in high yields and good enantiomeric excesses. rsc.org Similarly, Takemoto's bifunctional organocatalyst has been successfully used in the asymmetric aza-Mannich/lactamization reaction of α-amidosulfones to produce 3-nitromethyl isoindolinones with high enantioselectivity. mdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of isoindolinones, chiral auxiliaries can be attached to the nitrogen atom or a substituent, directing the stereochemical outcome of subsequent reactions. For example, N-tert-butylsulfinyl-isoindolinones have been used as chiral substrates for the direct alkylation to afford 3-substituted isoindolinones with high diastereoselectivity. acs.org

Metal-Catalyzed Asymmetric Reactions: Chiral transition metal complexes have also been widely employed in the asymmetric synthesis of isoindolinones. nih.gov These catalysts can enable a variety of transformations, including hydrogenations, arylations, and cyclization reactions, to proceed with high enantioselectivity.

The following table provides examples of stereoselective reactions for the synthesis of chiral isoindolinones.

| Reaction Type | Catalyst/Auxiliary | Key Features | Reference |

| Organocatalytic Aldol-Cyclization | Bifunctional thiourea-cinchona catalyst | High yields, good enantiomeric excesses | rsc.org |

| Organocatalytic aza-Mannich/Lactamization | Takemoto's bifunctional organocatalyst | High enantioselectivity | mdpi.com |

| Direct Alkylation | N-tert-Butylsulfinyl chiral auxiliary | High diastereoselectivity | acs.org |

Oxidation Studies of Hydroxylactam Precursors to Isoindolinones

The oxidation of hydroxylactams provides a direct route to isoindolinones. This transformation is a key step in many synthetic sequences.

Oxidation of 3-Hydroxyisoindolin-1-ones: 3-Hydroxyisoindolin-1-ones, which can be considered as cyclic hemiaminals, are readily oxidized to the corresponding isoindolinones. Various oxidizing agents have been employed for this purpose. For instance, nickel peroxide (NiO₂) has been used for the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to the corresponding phthalimides. digitellinc.com

Catalytic Oxidation Systems: More recently, catalytic systems have been developed for this oxidation to address the drawbacks of using stoichiometric amounts of often toxic oxidizing agents. A catalytic iron system, composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide, has been reported to efficiently oxidize both hydroxylactams and the corresponding lactams to the respective imides. digitellinc.com

Electrochemical Oxidation: Electrochemical methods offer a green and efficient alternative for the oxidation of hydroxylactams. An electrochemical reduction of cyclic imides can controllably produce hydroxylactams and lactams. organic-chemistry.org

The development of efficient and mild oxidation methods is crucial for the synthesis of isoindolinones, particularly for substrates bearing sensitive functional groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals within the 2-(4-Methoxyphenyl)isoindolin-1-one molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound exhibits characteristic signals corresponding to the isoindolinone core and the N-substituted methoxyphenyl ring. clockss.org

The four aromatic protons of the phthalide (B148349) moiety typically appear as a complex multiplet system in the downfield region (approximately δ 7.50-7.95 ppm). The proton adjacent to the carbonyl group (at position 7) is usually the most deshielded. The benzylic methylene (B1212753) protons (C3-H₂) of the isoindolinone ring appear as a characteristic singlet at approximately δ 4.85 ppm, integrating to two protons. clockss.org

The protons of the 4-methoxyphenyl (B3050149) group display a classic AA'BB' system, with two doublets corresponding to the ortho- and meta-protons relative to the methoxy (B1213986) group. The methoxy group itself gives rise to a sharp singlet, typically around δ 3.83 ppm. clockss.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~7.93 | d | ~7.3 | H-7 |

| ~7.82 | d | ~8.9 | H-2', H-6' |

| ~7.62 | t | ~7.3 | H-5 |

| ~7.52 | m | - | H-4, H-6 |

| ~6.95 | d | ~8.9 | H-3', H-5' |

| ~4.85 | s | - | C3-H₂ |

| ~3.83 | s | - | OCH₃ |

| Note: Data is based on analogous compounds reported in the literature. Actual values may vary slightly. clockss.org |

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most downfield signal corresponds to the lactam carbonyl carbon (C-1), appearing around δ 167.5 ppm. clockss.org The aromatic carbons of both the isoindolinone and methoxyphenyl rings resonate in the typical range of δ 114-145 ppm. The carbon of the methoxy group (OCH₃) has a characteristic signal around δ 55.5 ppm, while the methylene carbon (C-3) is found further upfield at approximately δ 50.7 ppm. clockss.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~167.5 | C-1 (C=O) |

| ~158.5 | C-4' |

| ~140.0 | C-7a |

| ~132.8 | C-3a |

| ~132.2 | C-5 |

| ~131.8 | C-1' |

| ~128.4 | C-6 |

| ~124.1 | C-4 |

| ~122.6 | C-7 |

| ~121.0 | C-2', C-6' |

| ~114.5 | C-3', C-5' |

| ~55.5 | OCH₃ |

| ~50.7 | C-3 |

| Note: Data is based on analogous compounds reported in the literature. Actual values may vary slightly. clockss.org |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of complex spectra. A COSY experiment would confirm the coupling relationships between protons on the phthalide ring. An HSQC spectrum would correlate each proton signal directly to its attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the isoindolinone core and the methoxyphenyl substituent. However, specific 2D NMR experimental data for this compound are not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. clockss.org The most prominent feature is the strong absorption band for the lactam carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1690 cm⁻¹. Other significant peaks include the C-O stretching of the aryl-ether at approximately 1250 cm⁻¹, C-N stretching vibrations, and the characteristic absorptions for aromatic C-H bonds. clockss.org

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type |

| ~3050 | Aromatic C-H Stretch |

| ~2930 | Aliphatic C-H Stretch |

| ~1682 | Lactam C=O Stretch |

| ~1510 | Aromatic C=C Stretch |

| ~1250 | Aryl-O-CH₃ Asymmetric Stretch |

| ~1150 | C-N Stretch |

| Note: Data is based on analogous compounds reported in the literature. Actual values may vary slightly. clockss.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high precision by measuring its mass-to-charge ratio to several decimal places. For this compound, with a molecular formula of C₁₅H₁₃NO₂, the calculated monoisotopic mass is 239.09463 Da. HRMS analysis, typically using electrospray ionization (ESI), would confirm this elemental composition by providing an experimental mass value that matches the theoretical value with very low error (typically <5 ppm), thus distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and intermolecular interactions in the solid state. A search of the crystallographic literature did not yield a solved crystal structure for this compound.

For comparative purposes, the crystal structure of the closely related compound, N-(4-Methoxyphenyl)phthalimide (2-(4-Methoxyphenyl)isoindoline-1,3-dione), has been determined. nih.govresearchgate.netresearchgate.netnih.gov This analysis revealed a monoclinic crystal system (space group P2₁/c) and showed that the phthalimide (B116566) and phenylene ring systems are inclined at an angle of 60.0(1)°. nih.govresearchgate.net While this provides insight into the potential solid-state conformation of related molecules, this data cannot be directly applied to this compound due to the structural difference (a lactam versus an imide).

Advanced Research Perspectives and Future Directions in N Arylated Isoindolinone Chemistry

Novel Synthetic Methodologies and Catalytic Systems for Efficiency and Sustainability

Recent advancements in synthetic organic chemistry have led to more efficient and environmentally friendly methods for constructing the N-arylated isoindolinone core. A significant focus has been on the use of transition-metal-catalyzed reactions, particularly those involving C-H activation.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoindolinones. nih.govnih.gov For instance, the annulation of N-benzoylsulfonamides with olefins and diazoacetate, enabled by a rhodium complex, provides access to a diverse range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov This method showcases high functional group tolerance and atom economy. Another rhodium-catalyzed approach involves the C-H functionalization of aryl hydroxamates with ortho-substituted styrenes, which proceeds under mild conditions at room temperature. nih.gov

Copper-catalyzed reactions also offer a sustainable and cost-effective alternative for the synthesis of N-arylated isoindolinones. organic-chemistry.orgnih.gov One such method involves the sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org This approach avoids the need for pre-halogenated substrates and expensive transition metals. Furthermore, one-pot copper-catalyzed syntheses of N-aryl indoles from 2-vinylanilines have been developed, which can be adapted for isoindolinone synthesis. nih.gov

Sustainable chemistry principles are increasingly being integrated into isoindolinone synthesis. rsc.org This includes the use of greener solvents, recyclable catalysts, and minimizing waste generation. For example, a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters using a fluorous phosphine (B1218219) organocatalyst in green solvents has been reported to produce isoindolinones in high yields with recyclable catalysts and solvents. rsc.org

Below is a table summarizing some of the novel catalytic systems for isoindolinone synthesis:

| Catalyst System | Reactants | Key Features |

| [{RhCl2Cp*}2] | N-benzoylsulfonamides, olefins, diazoacetate | Broad substrate scope, C-H activation. nih.gov |

| Rh(III) complexes | Aryl hydroxamates, ortho-substituted styrenes | Mild reaction conditions, high regioselectivity. nih.gov |

| Copper catalysts | 2-alkyl-N-substituted benzamides | Avoids expensive metals and pre-halogenation. organic-chemistry.org |

| Fluorous phosphine | 2-cyanobenzaldehydes, α,β-unsaturated ketones/esters | Green solvents, recyclable catalyst. rsc.org |

Exploration of Diverse Substitution Patterns for Structural Complexity

The biological activity and material properties of N-arylated isoindolinones can be finely tuned by introducing various substituents on both the isoindolinone core and the N-aryl ring. Researchers are actively exploring synthetic routes to access a wide range of substitution patterns, leading to increased structural complexity and diversity.

Methods for the synthesis of 3-substituted and 3,3-disubstituted isoindolinones are well-established, often utilizing transition metal-catalyzed C-H activation and annulation strategies. nih.gov For instance, rhodium-catalyzed reactions have been successfully employed to introduce a variety of functional groups at the 3-position of the isoindolinone ring. nih.govrsc.org

The synthesis of chiral isoindolinones is of particular importance due to the stereospecific nature of many biological interactions. Asymmetric synthesis strategies, including the use of chiral auxiliaries and chiral catalysts, have been developed to obtain enantiomerically pure isoindolinones. chim.itresearchgate.net For example, chiral Brønsted acids have been used to catalyze the asymmetric addition of thiols to in situ generated N-acyl ketimines, affording chiral N(acyl),S-acetals derived from isoindolinones with high enantioselectivity. researchgate.net

The functionalization of the aromatic rings of the isoindolinone scaffold is another key area of exploration. This allows for the modulation of electronic properties and the introduction of specific binding motifs. Palladium-catalyzed cross-coupling reactions are frequently used for this purpose.

The following table highlights different approaches to achieve structural diversity in isoindolinones:

| Approach | Method | Outcome |

| C-3 Substitution | Rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins. nih.gov | Access to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov |

| Asymmetric Synthesis | Chiral Brønsted acid-catalyzed addition of thiols to N-acyl ketimines. researchgate.net | Enantiomerically enriched isoindolinone-derived N(acyl),S-acetals. researchgate.net |

| Aromatic Functionalization | Palladium-catalyzed cross-coupling reactions. | Introduction of diverse substituents on the aromatic rings. |

| Chiral Auxiliary Approach | Condensation with chiral auxiliaries like (R)-phenylglycinol. chim.it | Diastereoselective synthesis of chiral isoindolinones. chim.it |

Applications in Materials Science (e.g., Fluorescent Probes, Synthetic Dyes)

The rigid, planar structure and extended π-system of N-arylated isoindolinones make them promising candidates for applications in materials science, particularly as fluorescent probes and synthetic dyes. The photophysical properties of these compounds can be tuned by modifying their substitution patterns.

While specific data on the fluorescent properties of 2-(4-Methoxyphenyl)isoindolin-1-one is not extensively reported in the provided search results, the general class of N-arylated isoindolinones is being investigated for its fluorescence potential. The electronic nature of the substituents on both the isoindolinone core and the N-aryl ring can significantly influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

Rhodium-catalyzed cycloadditions have been used to synthesize novel indolothiopyrane thiones, which are structurally related to isoindolinones and exhibit interesting photophysical properties, with isomers showing distinct colors. scirp.org This suggests that the core isoindolinone scaffold can be incorporated into larger conjugated systems to create novel dyes.

The development of fluorescent probes based on the isoindolinone scaffold is an active area of research. These probes can be designed to selectively bind to specific analytes, leading to a change in their fluorescence signal. This "turn-on" or "turn-off" response can be used for the detection and quantification of various species in biological and environmental samples.

Strategic Chemical Design Principles for Scaffold Evolution (e.g., Pseudo-Natural Products)

The isoindolinone scaffold is a prominent feature in numerous natural products with diverse biological activities. nih.govnih.govresearchgate.net This has inspired the design and synthesis of "pseudo-natural products," which are simplified or modified versions of natural products that retain or even enhance their biological activity.

One strategic design principle is the hybridization of the isoindolinone scaffold with other pharmacophores. For example, isoindoline-1,3-dione (phthalimide) derivatives have been hybridized with an N-benzyl pyridinium (B92312) moiety to create potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov This approach combines the ability of the phthalimide (B116566) to interact with the peripheral anionic site of the enzyme with the N-benzyl pyridinium's interaction with the catalytic active site. nih.gov

Another strategy involves the synthesis of isoindolinone derivatives with novel substitution patterns designed to mimic the spatial arrangement of functional groups in known bioactive molecules. jocpr.com This can lead to the discovery of new compounds with improved pharmacological profiles.

The isoindolinone core can also serve as a starting point for the synthesis of more complex, fused heterocyclic systems. For instance, isoindolinones can be converted into isoindolobenzazepine derivatives, a scaffold found in a family of natural products. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

In the realm of drug discovery, AI and ML algorithms can be used to screen large virtual libraries of isoindolinone derivatives for potential biological activity. nih.govnih.gov By learning the relationships between chemical structure and biological function from known data, these models can identify promising candidates for further experimental investigation. nih.gov Generative models can even design entirely new isoindolinone structures with optimized properties for a specific biological target. nih.govtue.nl

The integration of AI with automated synthesis platforms offers the potential for a closed-loop discovery process, where AI designs new molecules, a robotic system synthesizes them, and the resulting data is used to further train the AI model. nih.gov

The following table outlines the applications of AI and ML in isoindolinone chemistry:

| Application Area | AI/ML Technique | Potential Impact |

| Synthesis Planning | Retrosynthesis prediction models | Suggestion of efficient synthetic routes for novel isoindolinones. digitellinc.com |

| Reaction Optimization | Machine learning models trained on reaction data | Prediction of optimal reaction conditions for higher yields and selectivity. scitechdaily.com |

| Virtual Screening | Predictive models for biological activity | Rapid identification of promising isoindolinone candidates from large virtual libraries. nih.govnih.gov |

| De Novo Design | Generative adversarial networks (GANs), Reinforcement learning | Design of novel isoindolinone structures with desired properties. nih.govtue.nl |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)isoindolin-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or iridium-catalyzed C–H functionalization. For example, coupling potassium trifluoroborate derivatives with isoindolinone precursors in dry acetonitrile under inert atmospheres yields products with 26–87% efficiency depending on substituents and catalysts . Optimization involves adjusting solvent polarity (e.g., superdry CH₃CN), base strength (K₂CO₃), and temperature (room temperature to 80°C). Monitoring via TLC and purification by silica gel chromatography (CH₂Cl₂/CH₃OH gradients) are critical .

- Key Data : Yields range from 26% (for complex alkylations) to 87% (for branched alkylation using Ir catalysis) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.1 ppm for methoxyphenyl groups) and lactam carbonyl signals (δ ~167 ppm) .

- HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 286.1220 for C₂₀H₁₆NO) with <1 ppm error .

- Melting Points : Used to assess purity (e.g., 113–114°C for hydroxylated derivatives) .

Q. How can researchers evaluate the biological efficacy of this compound derivatives in preclinical models?

- Methodology : In vivo studies involve administering derivatives (e.g., 3-(4-fluorophenyl)-2-(4-methoxyphenyl)isoindolin-1-one) to animal models (e.g., rabbits) at controlled doses (e.g., 10 mg/kg). Blood serum biomarkers (creatinine, urea) are measured to assess renal toxicity, with statistical comparisons to control groups (ANOVA, p <0.05) .

Advanced Research Questions

Q. What strategies enable site-selective C–H functionalization of this compound for structural diversification?

- Methodology : Iridium(I) catalysts enable branched alkylation at aromatic C–H sites using simple alkenes. For example, 2-(2-(1-(4-methoxyphenyl)ethyl)phenyl)isoindolin-1-one (87% yield) is synthesized via Ir-catalyzed regioselective coupling. Mechanistic studies suggest a coordination-directed pathway involving η⁶-arene intermediates .

- Key Data : ¹³C NMR confirms alkylation at δ 20.89 ppm (methyl groups); HRMS validates product integrity .

Q. How do structural modifications (e.g., substituent position) influence the antiviral activity of this compound derivatives?

- Methodology : Derivatives are tested against EV-A71 via plaque reduction assays. Structure-activity relationship (SAR) analysis reveals that electron-donating groups (e.g., methoxy at para-position) enhance potency. Propylamino-substituted derivatives (e.g., B1, B3) show IC₅₀ values <10 μM, likely due to improved membrane permeability .

- Experimental Design : Dose-response curves (0.1–100 μM), cytotoxicity controls (MTT assays), and molecular docking (viral capsid targets) are employed .

Q. What catalytic systems are effective for asymmetric synthesis of chiral this compound derivatives?

- Methodology : Chiral palladium or iridium complexes (e.g., (S)-BINAP ligands) enable enantioselective cross-coupling. For example, 3-hydroxy derivatives are resolved via crystallization (MeOH) with >90% enantiomeric excess, confirmed by chiral HPLC .

- Analytical Tools : Optical rotation ([α]D) and circular dichroism (CD) verify stereochemistry .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for hydroxylated derivatives: How should researchers validate purity?

- Analysis : Variations in melting points (e.g., 98–100°C vs. 113–114°C) may arise from polymorphic forms or residual solvents .

- Resolution : Combine differential scanning calorimetry (DSC) with repeated recrystallization (e.g., MeOH/water) to isolate stable polymorphs .

Q. Conflicting bioactivity data for urea/creatinine modulation: Are these effects compound-specific or model-dependent?

- Analysis : Significant differences (p <0.05) in serum markers between derivative-treated and control groups suggest compound-specific nephrotoxicity .

- Resolution : Replicate studies in multiple species (e.g., rats, primates) and use transcriptomics to identify renal injury pathways .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude oxygen to prevent side reactions .

- Biological Assays : Include vehicle controls and blinded scoring to minimize bias in efficacy/toxicity studies .

- Data Reporting : Provide full NMR assignments (δ, multiplicity, J values) and HRMS calibration standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.